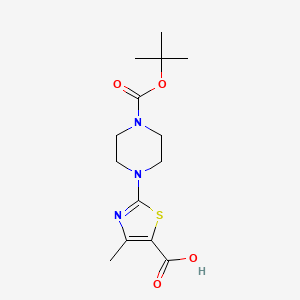

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine" is a derivative of the benzoxazine class, which is a group of heterocyclic compounds characterized by a 1,4-benzoxazine ring structure. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including medicinal chemistry and materials science .

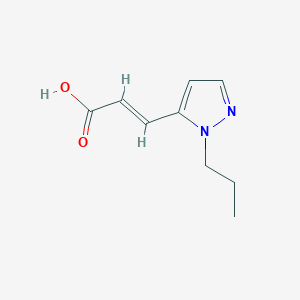

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves the cyclization of nitroalkanes, as described in the study of intramolecular cyclization of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines . The presence of electron-withdrawing groups on the benzene ring, such as a nitro group, facilitates this reaction. The synthesis can also be achieved by condensing nitro derivatives of 4H-3,1-benzoxazin-4-one with various amines . The reaction conditions, such as the acidity of the medium, play a crucial role in the reaction rate and yield of the desired benzoxazine compounds.

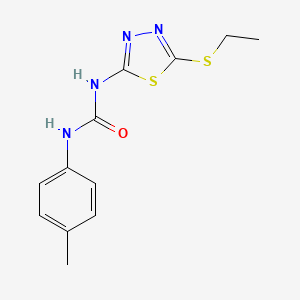

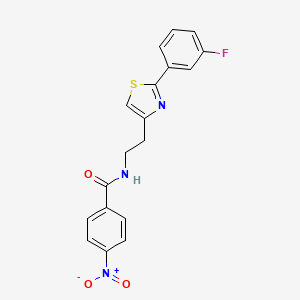

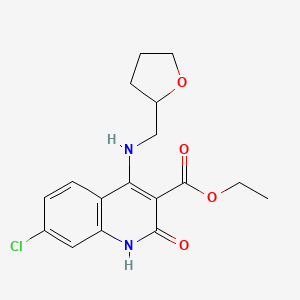

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives, including those with a nitrophenyl group, has been studied using spectroscopic methods such as NMR . These studies help determine the configuration and conformation of the molecules, which are essential for understanding their reactivity and interactions with other molecules. The planarity and angles between different functional groups within the molecule can significantly influence its physical and chemical properties .

Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions, including oxidation and reactions with benzaldehyde to yield different derivatives . The reactivity of these compounds is influenced by the substituents on the benzene ring, with electron-withdrawing groups like nitro enhancing certain reactions. The study of the behavior of dibromo-benzoxazin-4-ones towards different reagents also provides insights into the reactivity patterns of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are closely related to their molecular structure. The presence of a nitro group, for example, can affect the vibrational properties of the molecule, as evidenced by FT-IR and Raman spectroscopy studies . These properties are also influenced by other substituents on the benzene ring, leading to variations in stability and reactivity among different benzoxazine derivatives. The analysis of these properties is crucial for the development of new materials and drugs based on benzoxazine chemistry.

科学的研究の応用

Structural and Conformational Analysis

- The structure of related benzoxazine compounds has been extensively studied. For example, Waters and Kitson (1996) analyzed the conformation and structure of 3,4‐Dihydro‐3‐methyl‐6‐nitro‐2H‐1,3‐benzoxazin‐2‐one, providing insights into the geometrical configurations of similar compounds (Waters & Kitson, 1996).

Synthesis and Biological Activity

- Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using brine shrimp lethality tests (Rudyanto et al., 2014).

- Kitson and Freeman (1993) synthesized 3,4-dihydro-3-methyl-6-nitro-2H-l,3-benzoxazin-2-one (DMNB) and studied its reactivity with chymotrypsin, indicating its potential as a reagent for labeling enzymes (Kitson & Freeman, 1993).

Chemical Properties and Applications

- Meng et al. (2009) reported on the synthesis of hydroxy-substituted 2H-1,4-benzoxazine derivatives, demonstrating the versatility of benzoxazines in chemical synthesis (Meng et al., 2009).

- Kandeel (1990) synthesized 4′-nitrophenyl-2-aminobenzthiazol-6-yl sulfides and sulfones containing dithiocarbamate, contributing to the knowledge of chemical reactions involving similar benzoxazine compounds (Kandeel, 1990).

Antifungal Applications

- Śmist, Kwiecień, and Krawczyk (2016) synthesized a series of 2H-1,4-benzoxazin-3(4H)-one derivatives and evaluated their antifungal activity, highlighting the potential of benzoxazine derivatives in agricultural applications (Śmist, Kwiecień, & Krawczyk, 2016).

Miscellaneous Applications

- Chioccara and Novellino (1985) synthesized various benzoxazine derivatives and explored their stability and chemical reactions, contributing to the understanding of the chemistry of these compounds (Chioccara & Novellino, 1985).

- Masuoka et al. (1986) synthesized benzoxazine-2-acetates and related compounds, demonstrating their potential as precursors for various biologically active molecules (Masuoka et al., 1986).

作用機序

While the mechanism of action for “6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine” is not specifically known, similar compounds such as imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

将来の方向性

The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . These compounds have emerged as potential calcium channel blockers, antihypertensive, α 1a –adrenergic antagonists and neuropeptide antagonists . Therefore, the future directions in this field could involve the development of new drugs that overcome the Antimicrobial resistance (AMR) problems .

特性

IUPAC Name |

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-10-2-7-15-13(8-10)16-14(9-20-15)11-3-5-12(6-4-11)17(18)19/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVJRRGYSMLMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)

![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)

![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)